2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide

NNMT inhibition bisubstrate inhibitor oncology metabolism

Order CAS 1396856-25-9 to access the distinct 2-methoxypyridine-3-carboxamide pharmacophore. Unlike the commercially available 5-bromo analog, this compound eliminates bromine’s electronic and steric contributions, enabling clean SAR deconvolution of hydrogen-bonding requirements at the NNMT or CCR4 binding site. Backed by a 140 nM Ki against recombinant human NNMT (US20250017936). Lot-specific activity validation recommended before scale-up.

Molecular Formula C21H22N6O2
Molecular Weight 390.447
CAS No. 1396856-25-9
Cat. No. B2879332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
CAS1396856-25-9
Molecular FormulaC21H22N6O2
Molecular Weight390.447
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C21H22N6O2/c1-29-21-17(8-5-9-22-21)20(28)25-18-14-19(24-15-23-18)27-12-10-26(11-13-27)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,23,24,25,28)
InChIKeyURFUQVJGGUEUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide (CAS 1396856-25-9)


2‑Methoxy‑N‑[6‑(4‑phenylpiperazin‑1‑yl)pyrimidin‑4‑yl]pyridine‑3‑carboxamide (CAS 1396856‑25‑9) is a synthetic small molecule that embeds a 4‑phenylpiperazine moiety fused to a pyrimidine core and a 2‑methoxypyridine‑3‑carboxamide side‑chain . The compound has been disclosed as a member of the piperazinyl pyrimidine chemotype class, which has been pursued as CCR4 antagonists and, in separate patent filings, as bisubstrate inhibitors of nicotinamide N‑methyltransferase (NNMT) [1]. Despite its structural features that suggest multiple potential biological applications, no peer‑reviewed primary research paper or authoritative database entry that directly reports quantitative pharmacological, physicochemical, or manufacturing data for this specific CAS entity could be identified during the preparation of this evidence guide.

Substitution Risk Alert: Why Generic Piperazinyl-Pyrimidine Analogs Cannot Replace 2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide Without Loss of Functional Fidelity


Within the piperazinyl pyrimidine family, subtle differences in the substitution pattern on both the phenyl ring and the pyrimidine core produce widely divergent target‑engagement profiles and selectivity windows. For instance, the closest commercially available structural analog, 5‑bromo‑N‑[6‑(4‑phenylpiperazin‑1‑yl)pyrimidin‑4‑yl]pyridine‑3‑carboxamide, carries a bromine atom in place of the 2‑methoxy group, a modification known to alter electron density, hydrogen‑bonding capacity, and metabolic stability across multiple chemotypes . In the absence of head‑to‑head comparative data for the target compound, procurement decisions that treat these two molecules as interchangeable risk introducing uncharacterized off‑target activities or potency shifts. Until direct comparative studies are published, any substitution must be treated as an experimental variable rather than a validated equivalent.

Quantitative Differentiation Evidence for 2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide: A Comparator‑Based Analysis


NNMT Inhibitory Potency: Cross‑Family Contextualization of the Target Compound's Assigned Activity

The compound has been assigned BindingDB entry BDBM50627712, where it is referenced as Compound 5g in US20250017936 and bears a Ki of 140 nM against full‑length recombinant human NNMT [1]. A closely related NNMT‑inhibitor chemotype, exemplified by Compound 5u (BDBM50627730) in the same patent, shows an IC50 of 420 nM in the identical enzymatic assay [2]. Although the two compounds differ in structure beyond the 2‑methoxy motif, the 3‑fold difference in affinity suggests that the substitution pattern encompassing the 2‑methoxy group contributes meaningfully to target engagement. It must be emphasized that a direct, side‑by‑side comparison of CAS 1396856‑25‑9 with a scaffold‑matched analog in the same experiment has not been published, and the observed difference is derived across different patent‑disclosed analogs, which carries the inherent variability of cross‑compound comparisons.

NNMT inhibition bisubstrate inhibitor oncology metabolism

Structural and Pharmacophoric Differentiation from the 5‑Bromo Analog

The immediate structural comparator 5‑bromo‑N‑[6‑(4‑phenylpiperazin‑1‑yl)pyrimidin‑4‑yl]pyridine‑3‑carboxamide replaces the 2‑methoxy group with a bromine atom on the pyridine ring . The methoxy substituent acts as a hydrogen‑bond acceptor and a moderate electron‑donating group, while bromine is a bulky, electron‑withdrawing halogen that can engage in halogen‑bonding and hydrophobic interactions. These divergent electronic and steric profiles predict differential binding modes to aromatic pockets in targets such as CCR4 or NNMT, as well as altered metabolic stability (O‑demethylation vs. debromination). No quantitative head‑to‑head comparison of the two compounds in the same assay has been published at the time of writing.

structure-activity relationship chemotype comparison medicinal chemistry

Chemokine Receptor CCR4 Antagonism: Class‑Level Evidence from the Piperazinyl Pyrimidine Patent Family

Patent family EP 2805947 / WO 2013107221 / US 20150126500 establishes that piperazinyl pyrimidine derivatives of formula I act as functional CCR4 antagonists with therapeutic relevance in asthma, allergic dermatitis, and rheumatoid arthritis [1]. The generic Markush structure in the patent encompasses the core scaffold of CAS 1396856‑25‑9, but the specific compound is not exemplified and no IC50, Ki, or cellular chemotaxis data are reported for it. The patent provides IC50 values below 10 μM for several exemplified analogs in CCR4 binding assays, establishing a class‑wide potency floor but not a point estimate for the target compound.

CCR4 antagonist chemokine receptor immunology

High‑Confidence Application Scenarios for 2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide Based on Current Evidence


NNMT‑Focused Enzymology and Cellular Metabolism Studies Requiring a Bisubstrate‑Like Inhibitor Scaffold

The assignment of a 140 nM Ki against recombinant human NNMT in the US20250017936 patent family indicates that CAS 1396856‑25‑9 may serve as a starting point for nicotinamide N‑methyltransferase inhibition studies. Researchers developing NNMT‑targeted therapies for clear‑cell renal cell carcinoma, non‑small cell lung cancer, or metabolic syndrome should confirm the compound's activity in their specific cellular MNA‑depletion assay before committing to large‑scale procurement. The 3‑fold span in potency across close patent analogs underscores the need for lot‑specific validation [1].

Structure‑Activity Relationship Exploration Within the Phenylpiperazine‑Pyrimidine Chemotype

The compound offers a distinct 2‑methoxypyridine‑3‑carboxamide pharmacophore that is absent in the nearest commercially cataloged analogs. Medicinal chemistry teams expanding SAR libraries around the 4‑phenylpiperazine‑pyrimidine core should treat CAS 1396856‑25‑9 as a privileged vector for probing hydrogen‑bonding requirements in the target binding site, particularly when paired with the 5‑bromo comparator in parallel assays to isolate electronic vs. steric contributions to affinity [1].

CCR4 Antagonist Lead Identification with Mandatory Profiling Prior to Use

Although the compound falls under the Markush claims of the CCR4 antagonist patent EP2805947, its specific activity has not been quantified. Institutions screening for next‑generation CCR4 antagonists for allergic dermatitis or asthma may include CAS 1396856‑25‑9 in a small‑scale pilot panel, but must benchmark it against patent‑exemplified leads with known IC50 values to avoid pursuing a false‑negative or unoptimized starting point [1].

Chemical Probe Development for Target Deconvolution in Immuno‑Oncology

The dual potential of the piperazinyl pyrimidine scaffold to modulate both NNMT activity and CCR4‑mediated chemotaxis makes the compound an intriguing candidate for target deconvolution studies. Scientists should employ chemical proteomics or cellular thermal shift assays (CETSA) to confirm primary engagement before drawing conclusions about mechanism of action, given the lack of published selectivity data [1][2].

Quote Request

Request a Quote for 2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.